- Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, Journal of Medicinal Chemistry, 2008, 51(6), 1560-1576

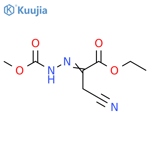

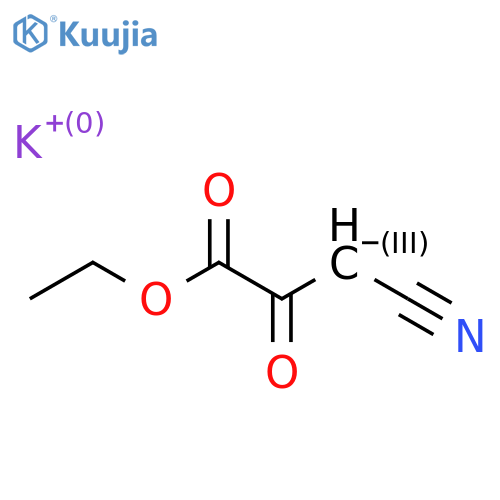

Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

92664-05-6 structure

Produktname:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

CAS-Nr.:92664-05-6

MF:C6H6KNO3

MW:179.215042591095

MDL:MFCD28016957

CID:1066871

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

- EBD3314540

- AK151966

- ST2407533

- potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide

- 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate

-

- MDL: MFCD28016957

- Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1

- InChI-Schlüssel: PIMPOWCURRWILD-UHFFFAOYSA-N

- Lächelt: [K+].N#C[CH-]C(C(OCC)=O)=O

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 4

- Komplexität: 193

- Topologische Polaroberfläche: 67.2

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM194814-100g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 100g |

$212 | 2022-09-28 | |

| TRC | P113675-500mg |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 500mg |

$ 420.00 | 2022-06-03 | ||

| Chemenu | CM194814-5g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222548-1g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 1g |

¥224.00 | 2024-04-25 | |

| Ambeed | A122850-250mg |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 250mg |

$24.0 | 2025-03-04 | |

| Ambeed | A122850-1g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 1g |

$30.0 | 2025-03-04 | |

| A2B Chem LLC | AH85030-5g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 5g |

$310.00 | 2024-07-18 | |

| Aaron | AR00GUKY-1g |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 1g |

$21.00 | 2025-01-24 | |

| eNovation Chemicals LLC | D752460-250mg |

PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95+% | 250mg |

$60 | 2024-06-06 | |

| A2B Chem LLC | AH85030-250mg |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |

92664-05-6 | 95% | 250mg |

$41.00 | 2024-07-18 |

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C

1.2 60 °C; 30 min, 60 °C; 60 °C → rt

1.2 60 °C; 30 min, 60 °C; 60 °C → rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461], Journal of Organic Chemistry, 2004, 69(22),

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium Solvents: Diethyl ether , Ethanol ; rt → 0 °C; 30 min, 0 °C

1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt

1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt

Referenz

- New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements, Journal of Organic Chemistry, 2004, 69(16), 5168-5178

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether , Ethanol , Acetonitrile ; 0 °C → rt

Referenz

- Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors, Journal of Medicinal Chemistry, 2019, 62(1), 247-265

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide ; 1 h, rt

Referenz

- Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs), Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium ethoxide

Referenz

- Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; rt → 60 °C

1.2 40 min, 60 °C

1.2 40 min, 60 °C

Referenz

- New geldanamycin derivatives with anti Hsp properties by mutasynthesis, Organic & Biomolecular Chemistry, 2019, 17(21), 5269-5278

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; rt; 1.5 h, rt

Referenz

- MCT4 inhibitors for treating disease, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Diethyl ether , Ethanol ; 0 °C; 30 min, 0 °C

1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt

1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt

Referenz

- Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 1.5 h, rt

Referenz

- Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation, United States, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C

1.2 60 °C; 30 min, 60 °C

1.2 60 °C; 30 min, 60 °C

Referenz

- Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis, European Journal of Medicinal Chemistry, 2017, 133, 24-35

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide ; rt; 1.5 h, rt

Referenz

- Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists, United States, , ,

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Verwandte Literatur

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide) Verwandte Produkte

- 53544-13-1(3-Cyano-2-oxo-propionic Acid Ethyl Ester Sodium Salt)

- 152831-97-5(Ethyl 4-cyano-2-oxobutyrate)

- 1805275-85-7(5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine)

- 876902-58-8(8-3-(dimethylamino)propyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2034586-76-8(2,5-dichloro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]benzene-1-sulfonamide)

- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)

- 1524788-84-8(1-(5-bromothiophen-2-yl)-N-methylcyclopropan-1-amine)

- 89930-06-3(Benzaldehyde, 2-methyl-3-(2-pyridinyl)-)

- 2171412-36-3(2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-2-methylbutanoic acid)

- 37545-29-2(4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Reinheit:99%

Menge:5g

Preis ($):382.0